- Ligand control in enantioselective desymmetrization of bicyclic hydrazines: Rhodium(I)-catalyzed ring-opening versus hydroarylation, Advanced Synthesis & Catalysis, 2008, 350(18), 2893-2902

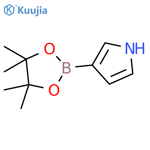

Cas no 953040-54-5 (1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)

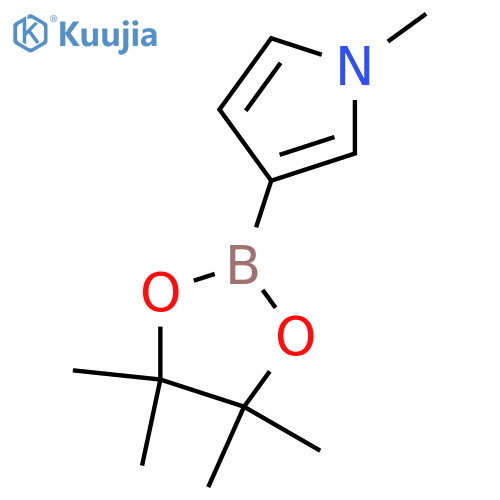

953040-54-5 structure

商品名:1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

CAS番号:953040-54-5

MF:C11H18BNO2

メガワット:207.077123165131

MDL:MFCD13182200

CID:857283

PubChem ID:53217148

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 化学的及び物理的性質

名前と識別子

-

- 1-METHYLPYRROLE-3-BORONIC ACID, PINACOL ESTER

- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-pyrrole

- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ACI)

- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole

- 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- 1-Methylpyrrole-3-boronic acid pinacol ester

- N-METHYLPYRROLE-3-BORONICACIDPINACOLESTER

- PB20778

- N-METHYLPYRROLE-3-BORONIC ACID PINACOL ESTER

- SYAMJGBBLFTQTK-UHFFFAOYSA-N

- 1-Methylpyrrol-3-boronic acid, pinacol ester

- (1-METHYL-1H-PYRROL-3-YL)BORONIC ACID PINACOL ESTER

- SCHEMBL28487

- 953040-54-5

- AKOS016003818

- 1-Methyl-1H-pyrrole-3-boronic acid pinacol ester

- SY020406

- 1-Methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrole

- MFCD13182200

- 1-Methylpyrrole-3-boronic acid,pinacol ester

- CS-0052451

- DTXSID00682249

- 1-methyl-pyrrol-3-ylboronic acid pinacol ester, AldrichCPR

- 1-Methyl-3-pyrroleboronic Acid Pinacol Ester

- 1H-PYRROLE, 1-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-

- AS-34155

- 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

-

- MDL: MFCD13182200

- インチ: 1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-7-13(5)8-9/h6-8H,1-5H3

- InChIKey: SYAMJGBBLFTQTK-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1=CN(C)C=C1

計算された属性

- せいみつぶんしりょう: 207.1430590g/mol

- どういたいしつりょう: 207.1430590g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.4Ų

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM103897-10g |

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

953040-54-5 | 95%+ | 10g |

$*** | 2023-05-29 | |

| Ambeed | A581232-5g |

N-Methylpyrrole-3-boronic acid pinacol ester |

953040-54-5 | 98% | 5g |

$141.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB118369-500MG |

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

953040-54-5 | 97% | 500MG |

¥ 1,056.00 | 2023-03-07 | |

| abcr | AB273786-5 g |

1-Methylpyrrole-3-boronic acid, pinacol ester, 95%; . |

953040-54-5 | 95% | 5g |

€607.90 | 2023-04-26 | |

| Key Organics Ltd | AS-34155-0.25g |

(1-methyl-1h-pyrrol-3-yl)boronic acid pinacol ester |

953040-54-5 | >95% | 0.25g |

£214.00 | 2025-02-08 | |

| TRC | M342908-50mg |

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

953040-54-5 | 50mg |

$ 70.00 | 2022-06-03 | ||

| Chemenu | CM103897-50g |

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

953040-54-5 | 95%+ | 50g |

$*** | 2023-05-29 | |

| Alichem | A109006625-5g |

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

953040-54-5 | 95% | 5g |

$1603.80 | 2023-08-31 | |

| TRC | M342908-500mg |

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

953040-54-5 | 500mg |

$ 340.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01625-1g |

N-Methylpyrrole-3-boronic acid pinacol ester |

953040-54-5 | 97% | 1g |

¥2959.0 | 2024-07-16 |

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 0 °C → rt; 1.5 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: 1-(2-Borylphenyl)-2,2,6,6-tetramethylpiperidine Solvents: Chloroform ; 5 h, rt → 80 °C

リファレンス

- Metal-free catalytic C-H bond activation and borylation of heteroarenes, Science (Washington, 2015, 349(6247), 513-516

合成方法 3

はんのうじょうけん

1.1 Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 10 min, rt; 2 h, 80 °C

リファレンス

- Precatalysts and process for the metal-free functionalization of sp2 carbons using the same, United States, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ; 0 °C; 30 min, > 0 °C; cooled

1.2 0 °C; 30 min, > 0 °C

1.2 0 °C; 30 min, > 0 °C

リファレンス

- A Palladium(II)-Catalyzed C-H Activation Cascade Sequence for Polyheterocycle Formation, Angewandte Chemie, 2015, 54(22), 6496-6500

合成方法 5

はんのうじょうけん

1.1 Catalysts: 2346606-58-2 ; 18 h, 100 °C

リファレンス

Catalytic C-H Borylation Using Iron Complexes Bearing 4,5,6,7-Tetrahydroisoindol-2-ide-Based PNP-Type Pincer Ligand

,

Chemistry - An Asian Journal,

2019,

14(12),

2097-2101

合成方法 6

はんのうじょうけん

1.1 Reagents: Aluminum chloride , (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: Dichloromethane ; 3 h, 20 °C

1.2 Solvents: Triethylamine ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Triethylamine ; 0 - 5 °C; 1 h, 20 °C

リファレンス

- Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis, Journal of the American Chemical Society, 2013, 135(1), 474-487

合成方法 7

はんのうじょうけん

リファレンス

- Hpk1 inhibitor and application thereof in medicine, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 2 h, 80 °C

リファレンス

- Metal-Free Borylation of Heteroarenes Using Ambiphilic Aminoboranes: On the Importance of Sterics in Frustrated Lewis Pair C-H Bond Activation, Journal of the American Chemical Society, 2017, 139(41), 14714-14723

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C

1.2 192 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

1.2 192 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

リファレンス

Pinacol boronates by direct arene borylation with borenium cations

,

Angewandte Chemie,

2011,

50(9),

2102-2106

合成方法 10

はんのうじょうけん

1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C

1.2 20 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

1.2 20 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

リファレンス

Pinacol boronates by direct arene borylation with borenium cations

,

Angewandte Chemie,

2011,

50(9),

2102-2106

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Raw materials

- 2,3-Dimethylbutane-2,3-diol

- Bis(pinacolato)diborane

- Pinacolborane

- N-Methylpyrrole

- 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preparation Products

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

953040-54-5 (1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole) 関連製品

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:953040-54-5)1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

清らかである:99%

はかる:25g

価格 ($):454.0